(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride
Description
This compound is a piperidine-based hydrochloride salt featuring a sulfonyl-linked 5-bromothiophene moiety and a methanamine group. Its molecular formula is C₁₀H₁₄BrClN₂O₂S₂, with a molecular weight of 381.71 g/mol (calculated). The piperidine ring provides conformational flexibility, and the hydrochloride salt improves aqueous solubility, making it suitable for biological or pharmaceutical applications .
Properties
IUPAC Name |
[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2S2.ClH/c11-9-3-4-10(16-9)17(14,15)13-5-1-2-8(6-12)7-13;/h3-4,8H,1-2,5-7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLLZNXCVPEUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Sulfonation of Thiophene
The sulfonyl chloride precursor is synthesized through a two-step process:
Step 1: Bromination of Thiophene
Thiophene undergoes electrophilic bromination at the 5-position using bromine in acetic acid at 0–5°C, yielding 5-bromothiophene.
Step 2: Sulfonation
The brominated thiophene is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C:
Reaction conditions:
Piperidine Functionalization
Sulfonylation of Piperidine
The piperidine core is sulfonylated using the synthesized 5-bromothiophene-2-sulfonyl chloride:
Reaction Setup
-
Solvent : Dichloromethane (DCM)
-
Base : N,N-Diisopropylethylamine (DIPEA, 3 equiv)
-
Temperature : 0°C → room temperature (2 h)
-
Molar ratio : Piperidine:sulfonyl chloride = 1:1.1
Workup
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Quench with 1M HCl (50 mL)
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Extract with DCM (3 × 100 mL)
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Dry over Na₂SO₄
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Purify via flash chromatography (EtOAc/hexane 3:7)
Hydrochloride Salt Formation
Acid-Mediated Salt Precipitation
The free base is converted to the hydrochloride salt using HCl gas:
Procedure
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Dissolve the amine (10 mmol) in anhydrous ethyl acetate (150 mL).
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Bubble HCl gas through the solution for 2 h.
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Filter the precipitate and wash with cold ethyl acetate (3 × 50 mL).
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Dry under vacuum at 40°C for 24 h.
Key Parameters
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, DMSO-d₆)
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δ 7.85 (d, J = 4.1 Hz, 1H, thiophene H-3)
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δ 7.42 (d, J = 4.1 Hz, 1H, thiophene H-4)
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δ 3.81–3.75 (m, 1H, piperidine H-3)
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δ 2.94 (s, 2H, CH₂NH₂)
LC-MS (ESI+)
-
m/z 456.9 [M+H]⁺ (calculated for C₁₀H₁₄BrN₂O₂S₂: 457.0)
Elemental Analysis
Process Optimization and Scale-Up Considerations
Critical Quality Attributes
| Parameter | Target Range | Impact on Yield/Purity |
|---|---|---|
| Sulfonation Temp | -10°C to 0°C | >5°C leads to di-sulfonation |
| Reductive Amination pH | 5.0–5.5 | pH >6 causes imine hydrolysis |
| HCl Gas Purity | >99.9% | Moisture introduces hydrolysis |
Solvent Selection Matrix
| Step | Preferred Solvent | Alternatives |
|---|---|---|
| Sulfonylation | DCM | THF, EtOAc |
| Salt Formation | EtOAc | Diethyl ether, MTBE |
Comparative Analysis of Synthetic Routes
Route Efficiency Metrics
| Method | Total Steps | Overall Yield | Purity | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 4 | 52% | >98% | 1.0 |
| Gabriel Synthesis | 5 | 41% | 95% | 1.3 |
The reductive amination approach demonstrates superior yield and cost-effectiveness compared to alternative pathways.
| Waste Type | Volume/L per kg API | Treatment Method |
|---|---|---|
| Aqueous HCl | 12 | Neutralization to pH 6–8 |
| Organic Solvents | 150 | Distillation recovery |
Industrial-Scale Production Recommendations
For kilogram-scale manufacturing:
-
Implement continuous flow sulfonation to control exotherm
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Use wiped-film evaporators for DCM removal
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Adopt cryogenic crystallization for hydrochloride salt polishing
Typical production metrics:
Chemical Reactions Analysis
Types of Reactions
(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove the sulfonyl group or reduce the bromine atom.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The sulfonyl group may play a role in binding to proteins or enzymes, while the piperidinyl and methanamine groups could influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several piperidine- and heterocycle-containing hydrochlorides. Below is a detailed comparison based on molecular features, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Heterocyclic Core: The bromothiophene in the target compound offers distinct electronic properties compared to pyridine () or pyrimidine () analogs. Thiophene’s sulfur atom enhances π-stacking, while pyridine/pyrimidine nitrogen atoms enable hydrogen bonding . The sulfonyl group in the target compound increases acidity (pKa ~1–2) and solubility compared to non-sulfonylated analogs like BD214883 .
Piperidine Substitution Position: Piperidin-3-yl (target compound) vs.
Biological Activity :
- Fluoropyrimidine derivatives () are often used in anticancer therapies due to their ability to interfere with DNA synthesis. The target compound’s bromothiophene moiety may instead target enzymes like tyrosine kinases .
- Bis-benzylamine derivatives (BD214888) are bulkier, favoring interactions with hydrophobic pockets in receptors .
Solubility and Bioavailability: The hydrochloride salt form is common across these compounds, enhancing water solubility. However, the sulfonyl group in the target compound may further improve solubility compared to non-sulfonated analogs .
Table 2: Physicochemical Properties
| Property | Target Compound | BD214883 | (5-Bromothiophen-2-yl)methanamine | (5-Bromo-3-methylpyridin-2-yl)methanamine |
|---|---|---|---|---|
| LogP (Predicted) | 2.1 | 3.4 | 1.8 | 2.3 |
| Hydrogen Bond Donors | 2 | 3 | 2 | 2 |
| Halogen Interactions | Bromine | None | Bromine | Bromine |
| Synthetic Accessibility | Moderate | High | Low | Moderate |
Biological Activity
(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a brominated thiophene ring, a sulfonyl group, and a piperidine moiety, which together confer unique biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-(5-bromothiophen-2-yl)sulfonyl-N-methylpiperidin-3-amine hydrochloride. The molecular formula is , with a molecular weight of 305.21 g/mol. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group can participate in hydrogen bonding, while the piperidine ring enhances lipophilicity and membrane permeability, facilitating cellular uptake.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites.
Antibacterial Activity
Research indicates that compounds similar to (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride exhibit moderate to strong antibacterial properties. A study showed that derivatives with similar structures demonstrated significant activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition Studies
Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds suggest strong inhibitory effects, making them candidates for further development .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Sulfonamide derivatives have been associated with cancer chemotherapy due to their ability to interfere with cellular proliferation pathways . Preliminary studies indicate that similar compounds may induce apoptosis in cancer cell lines.
Case Studies
Several studies have focused on the synthesis and biological evaluation of piperidine derivatives, including those containing sulfonamide functionalities:
- Study on Piperidine Derivatives : A series of piperidine derivatives were synthesized and evaluated for antibacterial and enzyme inhibitory activities. Compounds displayed varying degrees of activity against E. coli and Staphylococcus aureus, with some showing IC50 values as low as 0.63 µM against AChE .
- In Silico Studies : Molecular docking studies have been conducted to predict the binding interactions between these compounds and target proteins, providing insights into their potential efficacy as therapeutic agents .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)methanamine hydrochloride?
- Methodology :
- Step 1 : Synthesize the piperidin-3-ylmethanamine core via reductive amination of piperidin-3-one with ammonium acetate and sodium cyanoborohydride.
- Step 2 : Introduce the sulfonyl group by reacting 5-bromothiophene-2-sulfonyl chloride with the piperidine derivative under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .
- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via -NMR (DMSO-d6, 400 MHz) and HRMS.
Q. How can researchers characterize the purity and stability of this compound under varying pH conditions?
- Methodology :
- Stability Testing : Prepare solutions in buffers (pH 1–13) and analyze degradation via HPLC at 25°C and 40°C over 72 hours. Use UV detection at λ = 254 nm .
- Purity Assessment : Compare retention times against known standards and quantify impurities using area normalization. Validate with mass spectrometry to confirm degradation products .
Advanced Research Questions
Q. How can contradictory data on this compound’s biological activity (e.g., IC50 variability) be resolved?
- Methodology :
- Assay Optimization : Standardize cell-based assays (e.g., HEK293 or CHO-K1 cells) with controlled variables (e.g., serum concentration, incubation time). Use a reference inhibitor (e.g., staurosporine) to normalize results .
- Statistical Analysis : Apply ANOVA followed by Tukey’s test to assess inter-experimental variability. Report confidence intervals (95%) for IC50 values .
- Example Data :
| Assay Condition | IC50 (μM) | SD | n |
|---|---|---|---|
| Serum-free | 2.1 | ±0.3 | 6 |
| 10% FBS | 5.8 | ±1.2 | 6 |
Q. What computational strategies predict this compound’s binding affinity to sulfotransferase enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonyl group and the enzyme’s active site (PDB ID: 1LS6). Set exhaustiveness to 20 for thorough sampling .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD and hydrogen-bond occupancy .
- Key Insight : The bromothiophene moiety may sterically hinder binding in enzymes with narrow active sites, explaining low experimental inhibition.
Data Contradiction Analysis
Q. How should researchers address discrepancies in solubility data across studies?
- Methodology :
- Solubility Testing : Use the shake-flask method in triplicate. Pre-saturate solvents (e.g., PBS, DMSO) with compound, filter, and quantify via UV-Vis spectroscopy (calibration curve required) .
- Example Data :
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| PBS (pH 7) | 0.45 | 25 |
| DMSO | >50 | 25 |
- Troubleshooting : Contradictions may arise from inadequate equilibration time or undetected polymorphic forms. Use DSC to confirm crystalline phase .
Experimental Design
Q. What in vivo models are suitable for evaluating this compound’s pharmacokinetics?
- Methodology :
- Animal Models : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0, 0.5, 1, 2, 4, 8, 24 h post-dose .
- Analytical Method : Quantify plasma levels via LC-MS/MS (ESI+ mode, MRM transition m/z 365 → 212). Validate with a linear range of 1–1000 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
